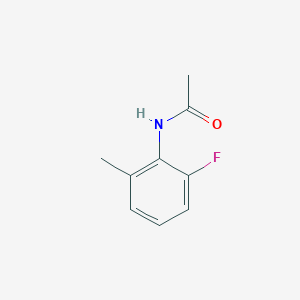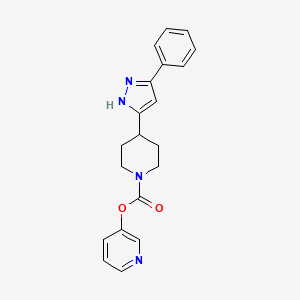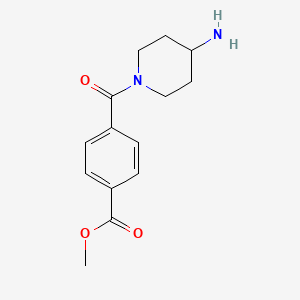![molecular formula C12H12ClN3O2 B15358978 Methyl 1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylate](/img/structure/B15358978.png)
Methyl 1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylate is a chemical compound characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and a carboxylate ester group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the reaction of hydrazine with a suitable halide, such as 4-chlorobenzaldehyde, under acidic conditions.
Methylation: The triazole ring is then methylated using a methylating agent like methyl iodide or dimethyl sulfate.
Esterification: Finally, the carboxylate ester group is introduced by reacting the triazole with methanol in the presence of a catalyst, such as sulfuric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.
化学反应分析
Types of Reactions: Methyl 1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can be performed to reduce the triazole ring or the chlorophenyl group.
Substitution: Substitution reactions can occur at the triazole ring or the chlorophenyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major products include reduced triazole derivatives and chlorophenyl derivatives.
Substitution: The major products are various substituted triazole and chlorophenyl derivatives.
科学研究应用
Methyl 1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, such as infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism by which Methyl 1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.
相似化合物的比较
Methyl 1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylate is compared with other similar compounds, such as:
Methyl 1-[(4-methoxyphenyl)methyl]-5-methyltriazole-4-carboxylate: This compound has a methoxy group instead of a chlorophenyl group, leading to different chemical and biological properties.
Methyl 1-[(4-nitrophenyl)methyl]-5-methyltriazole-4-carboxylate: This compound has a nitro group instead of a chlorophenyl group, resulting in different reactivity and biological activity.
Methyl 1-[(4-fluorophenyl)methyl]-5-methyltriazole-4-carboxylate: This compound has a fluorophenyl group, which affects its chemical behavior and biological effects.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
属性
分子式 |
C12H12ClN3O2 |
|---|---|
分子量 |
265.69 g/mol |
IUPAC 名称 |
methyl 1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylate |
InChI |
InChI=1S/C12H12ClN3O2/c1-8-11(12(17)18-2)14-15-16(8)7-9-3-5-10(13)6-4-9/h3-6H,7H2,1-2H3 |
InChI 键 |
RZYSELMIRDLWSX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=NN1CC2=CC=C(C=C2)Cl)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


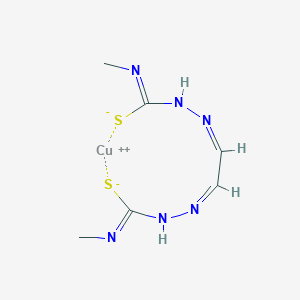
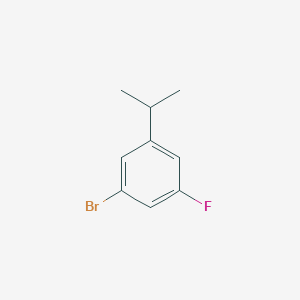

![3-[5-(4-Methylpiperazin-1-yl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]propanoic acid](/img/structure/B15358910.png)
